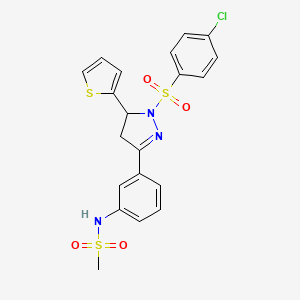

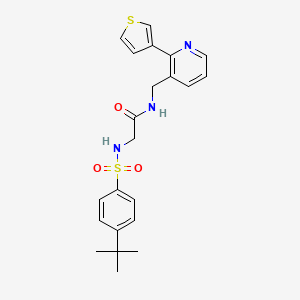

2-(4-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a monoprotected derivative of DAP . It’s used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H-NMR and 13C-NMR . The 1H-NMR (CDCl3, δ ppm) values are: 1.38 (s, 3H, CH3); 4.05, 4.59 (AB, 2H, J = 8.9 Hz, CH2O), 4.31 and 4.37 (AB, 2H, J = 14.2Hz, CH2N), 7.28-7.82 (m, 5H arom), 7.88 (s, 1H triazole), 8.17 (s, 1H triazole) . The 13C-NMR (CDCl3, δ ppm) values are: 24.82 (CH3), 56.97 (1C, 4,5-dihydrooxazole), 70.44 (1C, CH2-triazole), 75.01 (1C, CH2 (4,5-dihydrooxazole)), 128.26, 128.43, 131.90, 133.44 (6C, phenyl), 144.32 and 151.42 (2C, triazole), 164.76 (1C, 4,5-dihydrooxazole) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242 . The compound has a yield of 95% . The Rf value is 0.31 (ether/ methanol: 9/1) .Scientific Research Applications

Quantitative Analysis in Amino Acid and Peptide Derivatives

The tert-butyloxycarbonyl group, a component of the compound , is important in the quantitative analysis of N-blocked amino acids and peptides. It can be accurately determined after cleavage with perchloric acid in acetic acid, highlighting its significance in analytical chemistry Ehrlich-Rogozinski, S. (1974). Israel Journal of Chemistry.

Synthesis of Specific Peptide Derivatives

The compound has been used in the synthesis of specific peptide derivatives, such as in the case of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. This demonstrates its role in facilitating complex chemical reactions to create novel molecular structures Wang Yu-huan (2009). Journal of Shijiazhuang Vocational Technology Institute.

Development of Novel Polymers

It has applications in the field of polymer science, particularly in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These include compounds like N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, showcasing its utility in developing new polymeric materials Guangzheng Gao, F. Sanda, T. Masuda (2003). Macromolecules.

Facilitation in Peptide Isostere Synthesis

The compound is used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, which is important in the combinatorial solid-phase synthesis of novel peptide isosteres. This indicates its role in creating versatile building blocks for advanced peptide synthesis T. Groth, M. Meldal (2001). Journal of combinatorial chemistry.

Antibacterial Activity in Synthesized Compounds

It contributes to the antibacterial activity in synthesized compounds like benzoxazine analogues. The compound's derivatives have shown effectiveness against various bacterial strains, indicating potential applications in the development of new antibacterial agents Naveen Kadian, M. Maste, A. Bhat (2012). Asian Journal of Research in Chemistry.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothian-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6S/c1-12(2,3)20-11(17)14-9-13(8-10(15)16)4-6-21(18,19)7-5-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRGJGOZNRVLNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573425.png)

![N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide](/img/structure/B2573426.png)

![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573427.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2573431.png)

![Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2573433.png)

![1-[4-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B2573434.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2573438.png)

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2573441.png)